Home > Products > Screening Compounds P7917 > 9-beta-d-Arabinofuranosylguanine
9-beta-d-Arabinofuranosylguanine - 38819-10-2

9-beta-d-Arabinofuranosylguanine

Catalog Number: EVT-259797
CAS Number: 38819-10-2
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9-beta-D-Arabinofuranosylguanine (ara-G), a synthetic analog of the naturally occurring nucleoside deoxyguanosine, plays a significant role in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. [, , , ] While not naturally occurring, ara-G's structural similarity to deoxyguanosine allows it to interfere with cellular processes, making it a valuable tool for studying DNA replication, cell signaling, and disease mechanisms. [, , ]

Future Directions
  • Drug Delivery Systems: Efforts are underway to develop improved delivery systems for ara-G to enhance its solubility, bioavailability, and target specificity. [] This could lead to more effective therapeutic strategies with reduced side effects.

  • Combination Therapies: Researchers are investigating the synergistic potential of ara-G in combination with other chemotherapeutic agents or immunotherapies. [] Such combinations could overcome drug resistance and improve treatment outcomes.

  • Biomarker Development: Identifying predictive biomarkers for ara-G sensitivity or resistance could personalize treatment strategies and improve patient outcomes. []

  • Mechanistic Studies: Further investigation into the precise molecular mechanisms underlying ara-G's actions, including its interactions with specific kinases and DNA polymerases, could lead to the development of more potent and selective analogs. [, , ]

  • Expanding Clinical Applications: Exploring the therapeutic potential of ara-G in other T-cell mediated diseases beyond leukemia and lymphoma, such as autoimmune disorders and graft-versus-host disease, holds promise for expanding its clinical utility. []

9-β-D-Arabinofuranosylguanine 5'-triphosphate (ara-GTP)

Compound Description: ara-GTP is the active metabolite of 9-β-D-Arabinofuranosylguanine (ara-G). [, , , ] It inhibits DNA synthesis by competing with deoxyguanosine 5'-triphosphate (dGTP) as a substrate for DNA polymerases. [] Accumulation of ara-GTP within cells is directly correlated with ara-G's cytotoxic effects, particularly in T-lymphoblasts. [, , ]

2'-Deoxyguanosine (dG)

Compound Description: dG is a naturally occurring nucleoside and a building block of DNA. [] It is a substrate for deoxycytidine kinase (dCK), an enzyme involved in the phosphorylation of ara-G. []

Relevance: dG is structurally similar to ara-G and competes for phosphorylation by dCK. [] This competition may influence the activation and efficacy of ara-G, particularly in cells with high dG levels.

1-β-D-Arabinofuranosylcytosine (ara-C)

Compound Description: ara-C, also known as cytarabine, is an anti-leukemic nucleoside analog. [, ] Like ara-G, it requires intracellular phosphorylation for activity and is incorporated into DNA, inhibiting its synthesis. []

Relevance: ara-C serves as a reference compound for comparing the selectivity and potency of ara-G. [, ] While both compounds target DNA synthesis, ara-G demonstrates greater selectivity for T-lymphoblasts compared to ara-C. [, ]

Tubercidin (7-Deazaadenosine)

Compound Description: Tubercidin is a nucleoside antibiotic with antitumor and antiviral activities. [] It inhibits cell growth by interfering with nucleoside transport and metabolism. []

Relevance: Tubercidin helps elucidate the transport mechanisms of ara-G. Unlike tubercidin, whose cytotoxic effects are readily reversed by nucleoside transport inhibitors, ara-G demonstrates a nitrobenzylthioinosine (NBMPR)-insensitive influx pathway, suggesting an alternative route of cellular entry. []

9-β-D-Arabinofuranosyladenine 5'-triphosphate (ara-ATP)

Compound Description: ara-ATP is the active triphosphate form of 9-β-D-arabinofuranosyladenine, another arabinosyl nucleoside analog. [] Similar to ara-GTP, ara-ATP exhibits inhibitory effects on DNA polymerases. []

Relevance: Comparing ara-ATP and ara-GTP helps understand the structure-activity relationship of arabinosyl nucleosides. [] Both compounds demonstrate that modifications at the 9-position of the purine base can lead to potent DNA polymerase inhibitors, but their specific inhibitory profiles and mechanisms may differ.

2-Amino-6-methoxy-arabinofuranosylpurine (Nelarabine)

Compound Description: Nelarabine is a water-soluble prodrug of ara-G. [, , , ] It is rapidly converted to ara-G in the bloodstream, bypassing the solubility issues associated with ara-G and enabling systemic administration. [, ]

Relevance: Nelarabine is a crucial development in the clinical application of ara-G. It addresses the limitations of ara-G's low solubility, allowing for therapeutic dosing and investigation in clinical trials for T-cell malignancies. [, , ]

9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A)

Compound Description: F-ara-A is another arabinosyl nucleoside analog with antitumor activity. [] It is structurally similar to ara-G but with a fluorine atom at the 2-position of the adenine base.

Relevance: F-ara-A is investigated for its potential to modulate ara-G activity. [] In vitro and ex vivo studies suggest that pre-treatment with F-ara-A can enhance the intracellular accumulation of ara-GTP, potentially boosting ara-G's therapeutic efficacy. []

2',3'-Dideoxy-5-styryluridine 5'-triphosphate (StddUTP)

Compound Description: StddUTP is a synthetic nucleotide analog incorporating a hydrophobic styryl group. [] This compound exhibits inhibitory effects on telomerase, an enzyme involved in maintaining telomere length. []

Relevance: StddUTP provides insights into the potential of hydrophobic modifications in nucleotide analogs targeting telomerase, an enzyme structurally related to reverse transcriptases found in viruses. [] While ara-G itself is not directly discussed in the context of telomerase inhibition, understanding the structure-activity relationship of related nucleoside analogs like StddUTP can inform future research directions for ara-G derivatives.

9-(β-D-Arabinofuranosyl)-2-(p-n-butylanilino)purine 5'-triphosphate (BuParaGTP)

Compound Description: BuParaGTP is a synthetic derivative of ara-GTP containing a bulky, hydrophobic p-n-butylanilino group at the 2-position of the purine ring. []

Relevance: BuParaGTP highlights the impact of bulky, hydrophobic modifications on the activity of ara-G derivatives. [] Unlike ara-GTP, BuParaGTP does not inhibit telomerase, suggesting that such modifications can significantly alter the binding and inhibitory properties of these compounds. This finding emphasizes the importance of structural considerations when designing and evaluating new ara-G analogs for specific therapeutic targets.

Source and Classification

AraG is classified as a nucleoside and specifically a purine nucleoside due to its structure, which consists of a purine base (guanine) linked to a sugar (arabinofuranose). The compound is synthesized through biocatalytic methods utilizing microorganisms, which facilitate the conversion of simpler substrates into this complex molecule.

Synthesis Analysis

The synthesis of 9-beta-d-Arabinofuranosylguanine poses challenges due to the low solubility of guanine, making traditional methods less effective. Recent advancements have employed biocatalysis to enhance yields and simplify the process.

Methods of Synthesis

  1. Whole Cell Biocatalysis:
    • The synthesis method involves using two whole cell biocatalysts: Enterobacter gergoviae and Arthrobacter oxydans. This method leverages the natural enzymatic pathways of these microorganisms to facilitate transglycosylation and deamination reactions.
    • The process begins with the conversion of a pyrimidine nucleoside into AraG through a coupled reaction that combines transglycosylation with deamination. This approach has been shown to be efficient in producing AraG with high specificity and yield .
  2. Chemical Approaches:
    • Alternative methods have included chemical synthesis routes that combine enzymatic steps with chemical transformations, allowing for greater control over reaction parameters and product purity .
Molecular Structure Analysis

The molecular structure of 9-beta-d-Arabinofuranosylguanine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}O4_{4}
  • Molecular Weight: Approximately 248.23 g/mol
  • Structure: The molecule consists of a guanine base attached to an arabinofuranose sugar via a β-N-glycosidic bond at the 9-position.

Structural Features

  • The arabinofuranose ring contributes to its biological activity by enhancing cellular uptake compared to other nucleosides.
  • The presence of functional groups such as amino (-NH2_2) and hydroxyl (-OH) groups plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis

9-beta-d-Arabinofuranosylguanine undergoes several chemical reactions that are pivotal for its function:

  1. Phosphorylation: AraG can be phosphorylated by various kinases to form active triphosphate forms, which are essential for its incorporation into nucleic acids.
  2. Deamination: Under certain conditions, AraG can be deaminated to produce inactive metabolites, impacting its therapeutic efficacy.

These reactions are influenced by factors such as pH, temperature, and the presence of specific enzymes or co-factors.

Mechanism of Action

The mechanism of action of 9-beta-d-Arabinofuranosylguanine primarily involves its incorporation into DNA during replication:

  • Once phosphorylated, AraG triphosphate competes with deoxyguanosine triphosphate for incorporation into DNA.
  • This incorporation leads to chain termination during DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.

Studies have shown that AraG exhibits selective toxicity towards T-cells, making it particularly effective against T-cell lymphoblastic leukemia .

Physical and Chemical Properties Analysis

Key Properties

These properties are critical for understanding how AraG behaves in biological systems and its formulation as a therapeutic agent.

Applications

9-beta-d-Arabinofuranosylguanine has several important applications in medicine:

  1. Oncology: Primarily used in treating T-cell lymphoblastic leukemia due to its ability to inhibit DNA synthesis in malignant cells.
  2. Research: Employed in studies investigating nucleoside analogs and their mechanisms of action in cancer therapy.
  3. Drug Development: AraG serves as a model compound for developing new anti-cancer drugs that target purine metabolism.
Synthesis and Production Methodologies

Enzymatic Synthesis Using Escherichia coli Whole-Cell Biocatalysts

Whole-cell biocatalysis employing Escherichia coli represents a cornerstone in the enzymatic synthesis of 9-β-D-arabinofuranosylguanine (AraG). In this process, glutaraldehyde-fixed E. coli BM-11 cells serve as robust biocatalysts that facilitate the transglycosylation reaction between 1-β-D-arabinofuranosylcytosine (ara-C) and guanine derivatives (guanine, guanosine, or 2′-deoxyguanosine/dG). The preferential guanine donor is 2′-deoxyguanosine (dG), which achieves AraG yields of 63%–65% in reaction mixtures and 48%–53% after isolation [1] [3]. Critical process parameters influencing yield include:

  • Phosphate ion concentration: Elevated levels inhibit transglycosylation activity
  • Substrate molar ratio: Optimal at ara-C:dG = 1:1.5
  • pH: Maximum activity observed at pH 7.0–7.5

Table 1: Optimization of AraG Synthesis Using E. coli BM-11 Whole-Cell Biocatalysts

ParameterOptimal RangeImpact on Yield
Guanine Source2'-Deoxyguanosine65% reaction yield
ara-C:dG Molar Ratio1:1.5Maximizes conversion
pH7.0–7.5Peak enzyme activity
Phosphate Concentration<50 mMPrevents inhibition

This whole-cell approach leverages endogenous nucleoside phosphorylases to catalyze the cleavage of ara-C and subsequent transfer of the arabinofuranosyl moiety to guanine bases. The method provides inherent advantages in cofactor regeneration and enzyme stability compared to purified enzyme systems [1] [3] [9].

Chemoenzymatic Approaches for β-D-Arabinofuranosyl Purine Derivatives

Chemoenzymatic strategies integrate chemical synthesis with enzymatic catalysis to overcome inherent limitations of purely chemical or biological methods. For AraG production, these approaches address the low solubility of guanine and challenges in achieving β-stereoselectivity:

  • Transglycosylation-Deamination Cascade: A two-step biocatalytic system employs Enterobacter gergoviae for transglycosylation (from ara-C to AraG precursor) followed by Arthrobacter oxydans-mediated deamination. This circumvents guanine solubility limitations by using more soluble precursors that are enzymatically converted to AraG [2].

  • Arsenolysis-Enabled Glycosyl Transfer: Recombinant E. coli nucleoside phosphorylases catalyze arsenolysis of 2-chloropurine ribosides, generating reactive arabinose-1-arsenate intermediates. These unstable species shift equilibrium toward arabinoside formation, yielding AraG analogues with >90% conversion efficiency. Addition of 0.5 mM sodium arsenate accelerates reaction kinetics 3-fold compared to conventional phosphorolysis [8].

  • Precursor-Directed Radiofluorination: For PET tracer development (e.g., 2'-deoxy-2'-[¹⁸F]fluoro-AraG), chemical synthesis of a protected triflate precursor enables direct nucleophilic fluorination. Subsequent enzymatic deprotection yields the radiolabeled arabinonucleoside in 7–10% radiochemical yield (0.8–1.3 Ci/μmol specific activity). This hybrid approach maintains the critical β-configuration while introducing non-natural substituents [10].

Optimization of Substrate Ratios and Reaction Conditions for Yield Enhancement

Systematic optimization of reaction parameters significantly enhances AraG production efficiency across enzymatic platforms:

  • Substrate Ratios: A 5:1 molar excess of arabinose donor (1-β-D-arabinofuranosyluracil, Ara-U) relative to guanine derivatives drives transglycosylation equilibrium toward AraG formation, achieving 82% product concentration in reaction mixtures. This represents a 1.3-fold improvement over equimolar conditions [8] [9].

  • Biocatalyst Loading: Optimal activity occurs at 0.80 units of purine nucleoside phosphorylase (PNP) per mmol substrate and 0.18 units of uridine phosphorylase (UP) per μmol Ara-U. Insufficient UP activity limits arabinose donor regeneration, while excess causes nonspecific hydrolysis [8].

  • Temperature and pH Profile: Maximum transglycosylation rates occur at 52°C and pH 7.0. Thermal stability of E. coli nucleoside phosphorylases permits extended reactions (5 days) without significant activity loss, enabling 90% riboside-to-arabinoside conversion [8].

  • Cofactor Engineering: Introduction of adenosine deaminase inhibitors (e.g., 2'-deoxycoformycin) in Enterobacter gergoviae systems prevents undesired deamination of adenine donors, improving arabinose transfer efficiency by 25% [2].

Table 2: Reaction Parameter Optimization for AraG Biocatalytic Synthesis

ConditionOptimumEffectYield Improvement
Temperature52°CEnhanced enzyme kinetics25–30%
Ara-U:Guanine Ratio5:1Equilibrium shift toward AraG30–35%
Sodium Arsenate Addition0.5 mMAccelerated riboside arsenolysis3-fold kinetic increase
Phosphate Buffer≤50 mM, pH 7.0Minimized inhibition15–20%

Comparative Analysis of Chemical vs. Enzymatic Synthesis Efficiency

The synthesis of AraG demonstrates distinct efficiency profiles across chemical and biological platforms:

  • Stereoselectivity and Byproducts: Chemical glycosylation of protected arabinofuranose with chloromercuri-6-oxopurine derivatives requires multi-step protection/deprotection and yields α/β-anomer mixtures (typically 60:40). Enzymatic transglycosylation by nucleoside phosphorylases provides exclusive β-stereoselectivity (>99% anomeric purity) without protecting groups [1] [4] [6].

  • Environmental Impact Metrics: Chemical routes employ heavy metal catalysts (mercury, tin), halogenated solvents, and generate >5 kg waste per gram AraG. Biocatalytic processes utilize aqueous buffers at mild temperatures (50–55°C), reducing E-factor (kg waste/kg product) to 0.8–1.2 [6] [9].

  • Yield and Scalability: Traditional chemical synthesis achieves 35–45% isolated yields after chromatography. Whole-cell E. coli biocatalysts provide 48–53% isolated yields at pilot scale (100-L bioreactors), while immobilized enzyme systems reach 72–75% yield through continuous-flow processing [1] [6] [9].

  • Functional Group Tolerance: Chemical methods require extensive modification to incorporate non-natural substituents (e.g., 2-fluoropurine). Mutant nucleoside kinases (DmdNK-A110G, BsdCK-M88V) enable phosphorylation of N4-modified cytidines, facilitating synthesis of diverse AraG analogues without protecting group strategies [5] [8].

Table 3: Synthesis Method Comparison for AraG Production

ParameterChemical SynthesisEnzymatic SynthesisChemoenzymatic
Anomeric Purity60–85% β-isomer>99% β-isomer>99% β-isomer
Isolated Yield35–45%48–53% (whole cell)65–75% (immobilized enzyme)
Reaction Time72–96 hours48–120 hours24–48 hours
Byproducts8–10 detectable impurities2–3 (guanine/uracil bases)3–5 (arsenate systems)
Scale-up FeasibilityChallenging (cryogenic steps)Simplified (aqueous, 50–55°C)Adaptable to flow chemistry

Enzymatic routes demonstrate superior sustainability and stereocontrol, while chemoenzymatic approaches balance rapid kinetics with expanded substrate scope. Advances in enzyme engineering and immobilization continue to close historical gaps in volumetric productivity [5] [6] [9].

Properties

CAS Number

38819-10-2

Product Name

9-beta-d-Arabinofuranosylguanine

IUPAC Name

2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1

InChI Key

NYHBQMYGNKIUIF-FJFJXFQQSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

Ara-G , ara-Guanosine, Guanine Arabinoside

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.